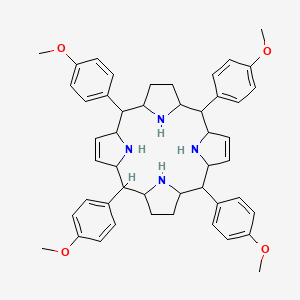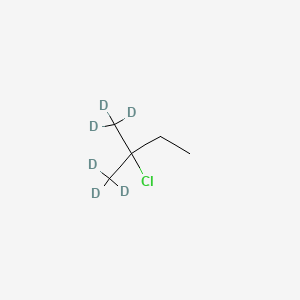
tert-Pentyl-d6 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Pentyl-d6 Chloride: is a deuterated analog of tert-Pentyl Chloride, also known as 2-chloro-2-methylbutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5H5D6Cl, and it has a molecular weight of 112.63 g/mol . This compound is primarily used in scientific research as a labeled compound for various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with concentrated hydrochloric acid. The reaction proceeds via an S_N1 mechanism, where the alcohol is first protonated to form an oxonium ion, followed by the formation of a carbocation intermediate. The chloride ion then attacks the carbocation to form tert-Pentyl Chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process typically involves the reaction of tert-Pentyl-d6 alcohol with deuterated hydrochloric acid under controlled conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions due to the presence of the chloride leaving group. The most common reaction is the S_N1 reaction, where the compound reacts with nucleophiles to form various substituted products .
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Major Products:
Hydrolysis: Reaction with water forms tert-Pentyl alcohol.
Amination: Reaction with amines forms tert-Pentyl amines.
Thioether Formation: Reaction with thiols forms tert-Pentyl thioethers.
Aplicaciones Científicas De Investigación
Chemistry: tert-Pentyl-d6 Chloride is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme kinetics. Its deuterium labeling allows for precise tracking of the compound within biological systems .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals, where deuterium labeling is essential for studying the pharmacokinetics and metabolic stability of these compounds .
Mecanismo De Acción
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an S_N1 reaction mechanism, where the rate-determining step is the formation of a carbocation intermediate. This intermediate is highly reactive and readily reacts with nucleophiles to form the final substituted product . The presence of deuterium atoms does not significantly alter the reaction mechanism but provides valuable information in kinetic isotope effect studies .
Comparación Con Compuestos Similares
- tert-Pentyl Chloride (2-chloro-2-methylbutane)
- tert-Amyl Chloride (2-chloro-2-methylpropane)
- tert-Butyl Chloride (2-chloro-2-methylpropane)
Uniqueness: tert-Pentyl-d6 Chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring isotopic labeling. The deuterium atoms provide a distinct advantage in NMR spectroscopy and kinetic studies, allowing for more precise and accurate measurements compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C5H11Cl |
|---|---|
Peso molecular |
112.63 g/mol |
Nombre IUPAC |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
Clave InChI |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])Cl |
SMILES canónico |
CCC(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
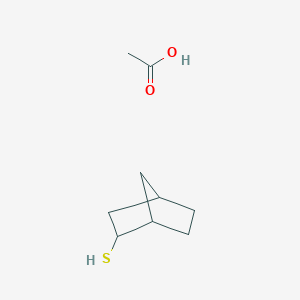
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
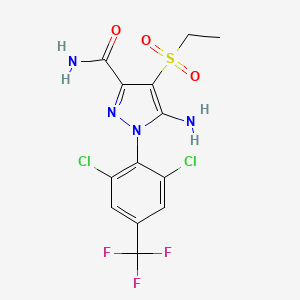
![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
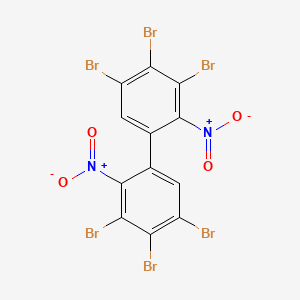
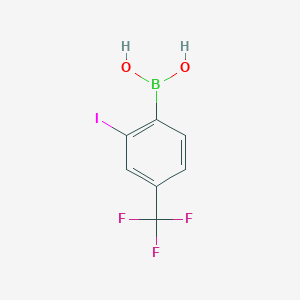
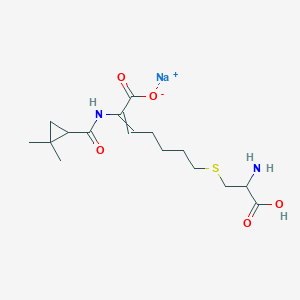
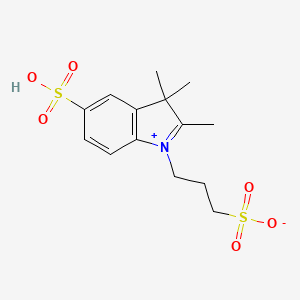
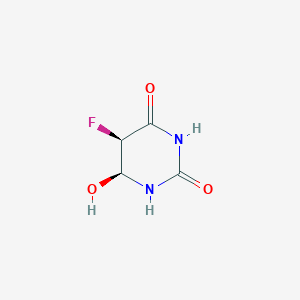
![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
